2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2-fluorophenyl)acetamide
CAS No.: 1031670-03-7
Cat. No.: VC6803624
Molecular Formula: C21H14ClF2N3O3S
Molecular Weight: 461.87
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1031670-03-7 |
|---|---|
| Molecular Formula | C21H14ClF2N3O3S |
| Molecular Weight | 461.87 |
| IUPAC Name | 2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxo-1λ6,2,3-benzothiadiazin-2-yl]-N-(2-fluorophenyl)acetamide |
| Standard InChI | InChI=1S/C21H14ClF2N3O3S/c22-13-9-10-19-15(11-13)21(14-5-1-2-6-16(14)23)26-27(31(19,29)30)12-20(28)25-18-8-4-3-7-17(18)24/h1-11H,12H2,(H,25,28) |
| Standard InChI Key | YXGRKTHXHBZVOP-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C2=NN(S(=O)(=O)C3=C2C=C(C=C3)Cl)CC(=O)NC4=CC=CC=C4F)F |
Introduction
The compound 2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2-fluorophenyl)acetamide is a complex organic molecule belonging to the class of benzothiadiazine derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities. The structure of this compound includes a benzothiadiazine core, a chloro group, a fluorophenyl moiety, and an acetamide group, which contribute to its potential pharmacological applications.
Molecular Formula and Weight:
-
Molecular Formula: CHClFNOS
-
Molecular Weight: Approximately 483.9 g/mol
Synthesis Methods
The synthesis of 2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2-fluorophenyl)acetamide typically involves multi-step organic reactions. Common methods include:
-
Formation of the benzothiadiazine core through cyclization reactions.
-
Introduction of the chloro and fluorophenyl groups via appropriate precursors.
-
Acetamide formation through reaction with 2-fluoroaniline.
Biological Activity and Applications
Benzothiadiazine derivatives are known for their potential therapeutic applications, including antihypertensive and antimicrobial activities. While specific biological activity data for 2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2-fluorophenyl)acetamide is not available, its structural features suggest potential interactions with biological targets such as enzymes or receptors.
Research Findings and Future Directions
Research into benzothiadiazine derivatives highlights their potential in medicinal chemistry. Future studies should focus on the synthesis optimization, biological evaluation, and pharmacokinetic profiling of 2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2-fluorophenyl)acetamide to explore its therapeutic potential fully.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume